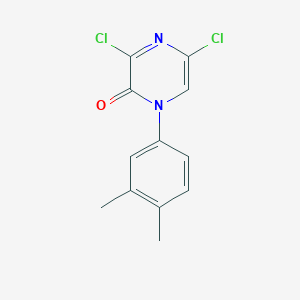
3-Cycloheptyl-4-hydroxynaphthalene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-CYCLOHEPTYL-3-HYDROXYNAPHTHALENE-1,4-DIONE is a synthetic organic compound belonging to the naphthoquinone family. Naphthoquinones are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-CYCLOHEPTYL-3-HYDROXYNAPHTHALENE-1,4-DIONE typically involves a multi-component reaction. One efficient method includes the condensation of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of a catalyst such as nano copper (II) oxide under mild, ambient, and solvent-free conditions . This method is advantageous due to its simplicity, high yield, and environmentally benign nature.
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of recyclable catalysts and solvent-free conditions aligns with green chemistry principles, making the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 2-CYCLOHEPTYL-3-HYDROXYNAPHTHALENE-1,4-DIONE undergoes various chemical reactions, including:
Oxidation: The quinone structure is susceptible to oxidation, forming different oxidized derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms in the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other derivatives with potential biological activities .
Aplicaciones Científicas De Investigación
2-CYCLOHEPTYL-3-HYDROXYNAPHTHALENE-1,4-DIONE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-CYCLOHEPTYL-3-HYDROXYNAPHTHALENE-1,4-DIONE involves its interaction with cellular components. The quinone structure allows it to participate in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making it a potential anticancer agent . Additionally, the compound can inhibit enzymes and disrupt cellular processes by forming covalent bonds with nucleophilic sites on proteins and DNA .
Comparación Con Compuestos Similares
Lawsone (2-hydroxynaphthalene-1,4-dione): A natural product with significant biological activity.
Atovaquone (2-[trans-4-(4’-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone): An antimalarial drug that inhibits mitochondrial electron transport in Plasmodium species.
Juglone (5-hydroxy-1,4-naphthoquinone): Known for its antimicrobial and allelopathic properties.
Uniqueness: 2-CYCLOHEPTYL-3-HYDROXYNAPHTHALENE-1,4-DIONE is unique due to its cycloheptyl group, which imparts distinct steric and electronic properties, potentially enhancing its biological activity and stability compared to other naphthoquinones .
Propiedades
Número CAS |
73356-04-4 |
|---|---|
Fórmula molecular |
C17H18O3 |
Peso molecular |
270.32 g/mol |
Nombre IUPAC |
3-cycloheptyl-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C17H18O3/c18-15-12-9-5-6-10-13(12)16(19)17(20)14(15)11-7-3-1-2-4-8-11/h5-6,9-11,18H,1-4,7-8H2 |
Clave InChI |
GVTKLPLVVNAOFD-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)C2=C(C3=CC=CC=C3C(=O)C2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4E)-6-(trimethylsilylmethyl)hepta-4,6-dienyl]cyclopentan-1-one](/img/structure/B11850499.png)






![3-(1H-Indol-4-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B11850529.png)
![2-(3-Allyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid](/img/structure/B11850532.png)





